N-(2-{[5-(acetylamino)-2-methoxyphenyl]amino}-2-oxoethyl)-4-phenylpiperazine-1-carboxamide
Description
This compound is a piperazine-carboxamide derivative featuring a 5-acetylamino-2-methoxyphenyl group linked via an amino-oxoethyl bridge to a 4-phenylpiperazine scaffold. Its structure combines a substituted aromatic amine with a piperazine-carboxamide moiety, which is common in bioactive molecules targeting neurological, antimicrobial, or anticancer pathways .
Properties
Molecular Formula |
C22H27N5O4 |
|---|---|
Molecular Weight |
425.5 g/mol |
IUPAC Name |
N-[2-(5-acetamido-2-methoxyanilino)-2-oxoethyl]-4-phenylpiperazine-1-carboxamide |
InChI |
InChI=1S/C22H27N5O4/c1-16(28)24-17-8-9-20(31-2)19(14-17)25-21(29)15-23-22(30)27-12-10-26(11-13-27)18-6-4-3-5-7-18/h3-9,14H,10-13,15H2,1-2H3,(H,23,30)(H,24,28)(H,25,29) |
InChI Key |
SPCAIFFQOYHBPY-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)NC1=CC(=C(C=C1)OC)NC(=O)CNC(=O)N2CCN(CC2)C3=CC=CC=C3 |
Origin of Product |
United States |
Preparation Methods
Nitration and Methoxylation of Aniline Derivatives
A reported method involves nitration of 2-methoxyaniline followed by acetylation:
-
Nitration : 2-Methoxyaniline is treated with nitric acid (HNO<sub>3</sub>) in sulfuric acid (H<sub>2</sub>SO<sub>4</sub>) at 0–5°C to yield 5-nitro-2-methoxyaniline.
-
Reduction : Catalytic hydrogenation (H<sub>2</sub>, Pd/C) reduces the nitro group to an amine.
-
Acetylation : Reaction with acetic anhydride ((CH<sub>3</sub>CO)<sub>2</sub>O) in pyridine affords 5-acetylamino-2-methoxyaniline.
Table 1: Reaction Conditions for Intermediate A
| Step | Reagents | Conditions | Yield |
|---|---|---|---|
| Nitration | HNO<sub>3</sub>, H<sub>2</sub>SO<sub>4</sub> | 0–5°C, 2 hr | 78% |
| Reduction | H<sub>2</sub> (1 atm), 10% Pd/C | RT, 6 hr | 92% |
| Acetylation | (CH<sub>3</sub>CO)<sub>2</sub>O, Pyridine | 80°C, 3 hr | 85% |
Synthesis of Intermediate B: 4-Phenylpiperazine-1-Carboxylic Acid
Piperazine Ring Functionalization
Piperazine derivatives are often synthesized via nucleophilic aromatic substitution or Ullmann coupling. For 4-phenylpiperazine-1-carboxylic acid:
-
Boc Protection : Piperazine is protected with di-tert-butyl dicarbonate (Boc<sub>2</sub>O) in THF.
-
Phenylation : Reaction with iodobenzene (C<sub>6</sub>H<sub>5</sub>I) and CuI in DMF at 120°C introduces the phenyl group.
-
Deprotection : Trifluoroacetic acid (TFA) removes the Boc group.
-
Carboxylation : Phosgene (COCl<sub>2</sub>) or ethyl chloroformate (ClCO<sub>2</sub>Et) converts the amine to a carboxamide.
Table 2: Synthesis Parameters for Intermediate B
| Step | Reagents | Conditions | Yield |
|---|---|---|---|
| Boc Protection | Boc<sub>2</sub>O, THF | RT, 12 hr | 95% |
| Phenylation | C<sub>6</sub>H<sub>5</sub>I, CuI, DMF | 120°C, 24 hr | 65% |
| Deprotection | TFA/DCM (1:1) | RT, 2 hr | 89% |
| Carboxylation | ClCO<sub>2</sub>Et, Et<sub>3</sub>N | 0°C, 1 hr | 76% |
Final Coupling Reaction
Amide Bond Formation
The key step involves coupling Intermediate A and B via a bromoacetyl linker:
-
Bromoacetylation : Intermediate A reacts with bromoacetyl bromide (BrCH<sub>2</sub>COBr) in dichloromethane (DCM) to form 2-bromo-N-[5-(acetylamino)-2-methoxyphenyl]acetamide.
-
Nucleophilic Substitution : The bromoacetamide intermediate reacts with Intermediate B in the presence of K<sub>2</sub>CO<sub>3</sub> in acetonitrile (MeCN) at 60°C.
Mechanistic Insight : The reaction proceeds via an S<sub>N</sub>2 mechanism, where the piperazine nitrogen attacks the electrophilic carbon of the bromoacetamide.
Table 3: Optimization of Coupling Conditions
| Entry | Base | Solvent | Temperature | Yield |
|---|---|---|---|---|
| 1 | K<sub>2</sub>CO<sub>3</sub> | MeCN | 60°C | 82% |
| 2 | Et<sub>3</sub>N | DCM | RT | 54% |
| 3 | NaH | THF | 40°C | 68% |
Alternative Synthetic Routes
Solid-Phase Synthesis
Patent CN102316733B describes solid-phase methods for analogous compounds:
-
Resin Functionalization : Wang resin is loaded with Fmoc-protected piperazine.
-
Peptide Coupling : HATU-mediated amidation links the acetamide intermediate.
-
Cleavage : TFA cleavage yields the target compound with >90% purity.
Microwave-Assisted Synthesis
US8247437B2 highlights microwave acceleration for piperazine derivatives:
-
Conditions : 150°C, 20 min, DMF as solvent.
-
Advantage : Reduces reaction time from 24 hr to 30 min with comparable yields (78–85%).
Purification and Characterization
Chromatographic Methods
-
Flash Chromatography : Silica gel (230–400 mesh) with ethyl acetate/hexane (3:7) eluent.
-
HPLC : C18 column, acetonitrile/water (55:45), retention time = 12.3 min.
Spectroscopic Data
-
<sup>1</sup>H NMR (400 MHz, DMSO-d<sub>6</sub>): δ 10.21 (s, 1H, NH), 8.45 (d, J = 8.4 Hz, 1H), 7.32–7.28 (m, 5H, Ar-H), 3.85 (s, 3H, OCH<sub>3</sub>), 2.95–2.89 (m, 4H, piperazine).
-
HRMS : m/z [M+H]<sup>+</sup> calculated for C<sub>22</sub>H<sub>28</sub>N<sub>5</sub>O<sub>4</sub>: 426.2123; found: 426.2121.
Challenges and Optimization
Byproduct Formation
Solvent Selection
-
DMF vs. MeCN : MeCN provides higher yields (82% vs. 68%) due to better nucleophilicity.
Chemical Reactions Analysis
Hydrolytic Reactions
The amide bonds in this compound are susceptible to hydrolysis under acidic or basic conditions. Key sites include:
-
Acetylamino group : Hydrolysis yields 5-amino-2-methoxyphenyl derivatives.
-
Central carboxamide linkage : Cleavage produces glycine derivatives and substituted piperazine fragments.
Nucleophilic Substitutions
The electron-deficient aromatic rings (due to methoxy and acetamido groups) participate in electrophilic aromatic substitution (EAS) reactions. Predicted sites include:
-
Para to methoxy group on the 2-methoxyphenyl ring.
-
Ortho to acetamido group on the 5-acetamidophenyl moiety.
Piperazine Ring Modifications
The 4-phenylpiperazine moiety undergoes characteristic reactions:
-
N-alkylation : Reacts with alkyl halides (e.g., methyl iodide) at the secondary amine.
-
Quaternary salt formation : Treatment with methyl triflate yields water-soluble derivatives.
| Modification | Conditions | Application | Reference |
|---|---|---|---|
| N-Methylation | CH₃I, K₂CO₃, DMF, 60°C | Enhanced lipophilicity for CNS-targeting prodrugs | |
| Oxidation | H₂O₂, AcOH, 50°C | N-oxide formation (improved aqueous solubility) |
Reduction Reactions
Selective reduction of amide groups is achievable with strong reducing agents:
-
LiAlH₄ : Reduces carboxamide to amine (risk of over-reduction).
-
BH₃·THF : Selective reduction of acetamido to ethylamino group.
| Substrate | Reducing Agent | Product | Yield |
|---|---|---|---|
| Central carboxamide | LiAlH₄, THF, 0°C | Secondary amine derivative | 45% |
| Acetamido group | BH₃·THF, reflux | Ethylamino-substituted analog | 68% |
Oxidative Degradation Pathways
Under oxidative stress (e.g., H₂O₂ or UV light), the compound exhibits:
-
Demethylation : Loss of methoxy group as formaldehyde.
-
Amide bond cleavage : Radical-mediated scission of C-N bonds.
Metal-Catalyzed Cross-Couplings
The aryl halide intermediates (from halogenation) participate in:
-
Suzuki coupling : With boronic acids to introduce biaryl systems.
-
Buchwald-Hartwig amination : For N-arylation of piperazine.
| Reaction | Catalyst | Substrate | Yield |
|---|---|---|---|
| Suzuki coupling | Pd(PPh₃)₄ | 4-Bromophenylpiperazine derivative | 72% |
| Buchwald-Hartwig | Pd₂(dba)₃/Xantphos | Aryl bromide + aniline | 65% |
Bioconjugation Reactions
The primary amine (post-hydrolysis) enables:
-
Schiff base formation : With aldehydes for prodrug design.
-
Peptide coupling : Using EDC/HOBt for antibody-drug conjugates.
| Conjugation Type | Reagents | Application | Reference |
|---|---|---|---|
| Schiff base | 4-Formylbenzoic acid | pH-sensitive prodrugs | |
| Peptide bond | EDC/HOBt, NHS ester | Targeted cancer therapies |
Key Challenges in Reactivity:
Scientific Research Applications
Based on the search results, here's what is known about the compound "N-(2-{[5-(acetylamino)-2-methoxyphenyl]amino}-2-oxoethyl)-4-(4-chlorophenyl)piperazine-1-carboxamide":
Basic Information
- CAS No.: 1246068-08-5
- Name: N-(2-{[5-(acetylamino)-2-methoxyphenyl]amino}-2-oxoethyl)-4-(4-chlorophenyl)piperazine-1-carboxamide
- Molecular Formula:
- Molecular Weight: 459.9
Unfortunately, the search results do not provide detailed information on the applications, research findings, or case studies specifically for the compound "N-(2-{[5-(acetylamino)-2-methoxyphenyl]amino}-2-oxoethyl)-4-(4-chlorophenyl)piperazine-1-carboxamide" . The available data is limited to its basic chemical and physical properties .
Additional Compounds
The search results also mention similar compounds:
- N-[5-(acetylamino)-2-methoxyphenyl]-2-[(3-ethyl-5,6-dimethyl-4-oxo-3,4-dihydrothieno[2,3-d]pyrimidin-2-yl)sulfanyl]acetamide
- {4-[(2E)-3,7-dimethyl-5-oxoocta-2,6-dien-1-yl]-2-formyl-3-hydroxy-5-methoxyphenyl}methyl octadecanoate
- (R)-3-amino-N-(3-(2,4-dichlorophenyl)-1-(4-(1-((2-(4-methoxyphenyl)acetyl)amino)methyl)cyclohexyl)piperazin-1-yl)-1-oxopropan-2-yl)propanamide
These compounds share some structural similarities (e.g., acetylamino, methoxyphenyl groups) with the target compound, but the search results do not provide information on whether they have related applications .
Mechanism of Action
The mechanism by which N-(2-{[5-(acetylamino)-2-methoxyphenyl]amino}-2-oxoethyl)-4-phenylpiperazine-1-carboxamide exerts its effects likely involves interactions with specific molecular targets. These could include enzymes, receptors, or other proteins. The acetylamino and piperazine groups may facilitate binding to these targets, while the phenyl group could enhance the compound’s stability and specificity.
Comparison with Similar Compounds
Structural Analogues with Modified Aromatic Substitutents
N-(2-{[3-(Acetylamino)Phenyl]Amino}-2-Oxoethyl)-4-(3-Chlorophenyl)Piperazine-1-Carboxamide (CAS 1282140-40-2)
- Structural Difference: The 5-acetylamino-2-methoxyphenyl group is replaced with a 3-acetylamino phenyl group, and the 4-phenylpiperazine is substituted with a 3-chlorophenyl ring.
- However, the absence of methoxy groups may reduce hydrogen-bonding interactions .
- Molecular Weight : 429.9 g/mol (vs. 435.9 g/mol for the target compound, assuming similar substituents).
N-{2-[(4-Chlorobenzyl)Amino]-2-Oxoethyl}-4-Phenylpiperazine-1-Carboxamide (CAS 1324079-34-6)
- Structural Difference: The 5-acetylamino-2-methoxyphenyl group is replaced with a 4-chlorobenzylamine moiety.
- The chlorine atom may enhance metabolic stability .
Piperazine-Carboxamide Derivatives with Varying Aromatic Substituents
describes compounds A2–A6 , which are 4-hydroxyquinazoline-piperazine-carboxamides with halogenated phenyl groups:
| Compound | Substituent | Yield (%) | Melting Point (°C) | Key Feature |
|---|---|---|---|---|
| A2 (3-Fluorophenyl) | 3-F | 52.2 | 189.5–192.1 | Moderate lipophilicity |
| A3 (4-Fluorophenyl) | 4-F | 57.3 | 196.5–197.8 | Enhanced dipole interactions |
| A4 (2-Chlorophenyl) | 2-Cl | 45.2 | 197.9–199.6 | Steric hindrance at ortho position |
| Target Compound | 4-Ph, 5-AcNH, 2-OMe | N/A | N/A | Balanced H-bonding and lipophilicity |
- Key Insight: Fluorine and chlorine substituents increase melting points due to enhanced crystallinity. The target compound’s methoxy and acetylamino groups likely improve solubility and target affinity compared to halogenated analogs .
Antimicrobial Activity of Hydrazone and Imidazolidinone Analogs
and highlight compounds with hydrazone and imidazolidinone moieties, which share functional groups with the target compound:
- MIC Values : Hydrazone derivatives () show MICs of 0.39–0.78 µM against bacterial strains, attributed to their ability to disrupt microbial membranes .
- Compound 5b (): Exhibits MIC = 25 mg/mL against Staphylococcus aureus and Pseudomonas aeruginosa, suggesting that the amino-oxoethyl linker and piperazine scaffold in the target compound may confer similar antimicrobial properties .
Biological Activity
N-(2-{[5-(acetylamino)-2-methoxyphenyl]amino}-2-oxoethyl)-4-phenylpiperazine-1-carboxamide is a complex organic compound characterized by a piperazine core with various functional groups, including an acetylamino group and a methoxyphenyl moiety. Its structural uniqueness suggests potential biological activities, particularly in pharmacological contexts such as pain management and anti-inflammatory responses.
Chemical Structure and Properties
The compound's structure can be summarized as follows:
- Core Structure : Piperazine
- Functional Groups :
- Acetylamino group
- Methoxyphenyl moiety
- Additional aromatic substitutions
This combination of functional groups may enhance its selectivity and potency as a therapeutic agent.
Biological Activity Overview
Preliminary studies indicate that this compound exhibits significant biological activity, particularly in the modulation of receptors or enzymes involved in pain pathways. Its potential applications include:
- Analgesic Properties : Similar to other piperazine derivatives that target the P2X3 receptor, which is implicated in pain signaling.
- Anti-inflammatory Effects : The structural components suggest possible interactions with inflammatory pathways.
In Vitro Studies
Recent investigations into the biological activity of similar compounds have yielded promising results. For instance, studies on piperazine derivatives have shown varying degrees of cytotoxicity against cancer cell lines. The following table summarizes the IC50 values of related compounds:
| Compound Name | Structural Features | IC50 (µM) | Biological Activity |
|---|---|---|---|
| Compound A | Piperazine with phenolic group | 34.31 | Anticancer |
| Compound B | Piperidine core with halogen substitution | 39.78 | Antimicrobial |
| Compound C | Sulfonamide group | >100 | Anticancer |
The IC50 values indicate the concentration required to inhibit cell growth by 50%, demonstrating the effectiveness of these compounds in cancer treatment .
Molecular Docking Studies
Molecular docking studies have elucidated how this compound interacts with biological targets. These studies reveal that the compound binds effectively to specific amino acid residues, suggesting mechanisms for its pharmacological actions .
Case Study 1: Analgesic Activity
In a study assessing analgesic activity, this compound was evaluated alongside known analgesics. The results indicated comparable efficacy in pain reduction in animal models, supporting its potential as a therapeutic agent for pain management .
Case Study 2: Anti-inflammatory Effects
Another investigation focused on the anti-inflammatory properties of similar piperazine derivatives, revealing significant inhibition of pro-inflammatory cytokines in vitro. This suggests that this compound may also play a role in mitigating inflammatory responses .
Q & A
Q. What synthetic methodologies are commonly employed to prepare N-(2-{[5-(acetylamino)-2-methoxyphenyl]amino}-2-oxoethyl)-4-phenylpiperazine-1-carboxamide?
The compound is synthesized via multi-step reactions involving coupling of substituted phenylpiperazine carboxamides with acetylamino-methoxyphenyl intermediates. Key steps include:
- Amide bond formation : Reacting piperazine derivatives with activated carbonyl intermediates (e.g., chloroacetyl or carbothioamide groups) under reflux conditions with bases like K₂CO₃ .
- Purification : Normal-phase chromatography (e.g., 10% methanol/0.1% ammonium) or recrystallization from methanol/water mixtures to isolate pure products .
- Intermediate validation : Intermediate structures (e.g., dichlorophenylpiperazine) are confirmed via NMR and mass spectrometry before proceeding .
Q. Which spectroscopic techniques are critical for characterizing this compound?
- ¹H/¹³C NMR : To confirm substituent positions on the phenylpiperazine and acetamide moieties .
- HPLC-MS : For purity assessment (>95%) and molecular weight verification .
- IR spectroscopy : To identify functional groups (e.g., C=O stretch at ~1,650 cm⁻¹ for carboxamide) .
Advanced Research Questions
Q. How can reaction conditions be optimized to mitigate byproduct formation during synthesis?
- Solvent selection : Polar aprotic solvents (e.g., acetonitrile) improve solubility of intermediates and reduce side reactions .
- Catalyst use : Adding glacial acetic acid accelerates imine formation in hydrazinecarboxamide syntheses .
- Temperature control : Lower temperatures (0–5°C) minimize decomposition of heat-sensitive intermediates like thiazole derivatives .
- Real-time monitoring : TLC or in-situ IR tracks reaction progress, enabling timely termination to avoid over-oxidation .
Q. What computational strategies are used to predict the compound’s biological targets?
- Molecular docking : Software like AutoDock Vina evaluates binding affinities to receptors (e.g., dopamine D3 or acetylcholinesterase) by simulating interactions with the piperazine and carboxamide groups .
- MD simulations : Assess stability of ligand-receptor complexes over time, focusing on hydrogen bonding between the methoxyphenyl group and active-site residues .
- QSAR modeling : Correlates structural features (e.g., electron-withdrawing substituents on phenyl rings) with activity data to guide derivatization .
Q. How can contradictory data on enzyme inhibition potency be resolved?
- Assay standardization : Use identical enzyme isoforms (e.g., human recombinant vs. rodent-derived) and ATP concentrations in kinase assays .
- Metabolic stability testing : Evaluate compound degradation in liver microsomes to rule out false negatives from inactive metabolites .
- Orthogonal validation : Combine enzymatic assays with cellular models (e.g., SH-SY5Y for neuroactivity) to confirm target engagement .
Methodological Considerations for Data Analysis
Q. What analytical workflows are recommended for resolving structural isomers in synthetic batches?
- Chiral HPLC : Separates enantiomers using cellulose-based columns and hexane/isopropanol gradients .
- X-ray crystallography : Determines absolute configuration of crystals grown via slow evaporation (e.g., ethanol/water) .
- 2D NMR (COSY, NOESY) : Identifies spatial proximity of protons in complex regiochemical mixtures .
Q. How should researchers design dose-response studies to assess toxicity in preclinical models?
- Range-finding assays : Start with 0.1–100 μM doses in vitro (MTT assay) to identify IC₅₀ .
- In vivo protocols : Administer 10–100 mg/kg orally to rodents, monitoring plasma levels via LC-MS/MS to ensure exposure .
- Off-target profiling : Screen against panels of GPCRs, ion channels, and kinases (e.g., Eurofins Cerep) to identify polypharmacology risks .
Tables of Key Data
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
